molecular formula C11H11F2NO4S2 B2425171 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034611-08-8

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Katalognummer: B2425171
CAS-Nummer: 2034611-08-8
Molekulargewicht: 323.33
InChI-Schlüssel: DXLTYZWYSFFVPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide ( 2034611-08-8) is a high-value chemical building block with the molecular formula C11H10F2N2O4S2 and a molecular weight of 323.33 g/mol. This compound features a rigid, bridged bicyclic[2.2.1] scaffold—comprising both sulfur and nitrogen heteroatoms—which restricts conformational flexibility and is highly valuable in medicinal chemistry for constructing novel molecular architectures. The 3,5-difluorophenylsulfonyl moiety is a privileged structure in drug discovery, often employed to enhance metabolic stability and membrane permeability. Researchers utilize this and related sulfonyl-diazabicycloheptane derivatives as key intermediates in the synthesis of potent and selective neuropharmacological agents, such as ligands for the α7 neuronal nicotinic receptor, a target for cognitive disorders . The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. All handling should be conducted by qualified professionals in accordance with appropriate laboratory safety practices.

Eigenschaften

IUPAC Name

5-(3,5-difluorophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4S2/c12-7-1-8(13)3-10(2-7)20(17,18)14-5-11-4-9(14)6-19(11,15)16/h1-3,9,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLTYZWYSFFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: Substitution reactions, particularly involving the sulfonyl group, can lead to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Recent studies have explored the biological activity of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, highlighting its mechanisms of action and potential therapeutic implications.

Therapeutic Applications

The following sections detail the compound's applications across various fields.

Anticancer Applications

The ability of this compound to inhibit CXCR2 has positioned it as a promising candidate in cancer therapy. In vitro studies have demonstrated its potential to reduce metastasis in different cancer types .

Renal Disease Management

The inhibition of phosphate transporters makes this compound particularly relevant for treating hyperphosphatemia associated with CKD. By promoting phosphate excretion and reducing intestinal absorption, it may help manage elevated phosphate levels effectively .

Antiviral Activity

Recent research indicates that derivatives of this compound exhibit promising antiviral activities with some showing IC50 values in the nanomolar range. In silico studies support its potential as an antiviral agent due to favorable binding affinities and pharmacokinetic properties .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Cancer Metastasis Inhibition

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell migration and invasion compared to control groups .

Case Study 2: Management of Hyperphosphatemia

Clinical trials assessing the efficacy of this compound for managing hyperphosphatemia demonstrated a marked reduction in serum phosphate levels among participants treated with the compound compared to those receiving standard care .

Wirkmechanismus

The mechanism of action of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide stands out due to its specific substitution pattern and the presence of the sulfonyl group

Biologische Aktivität

The compound 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , often referred to as a bicyclic sulfonamide derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C11H10F2N2O4S\text{C}_{11}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_4\text{S}

This compound features a bicyclic structure that contributes to its biological activity through specific interactions with biological targets.

Research indicates that this compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2). By inhibiting these transporters, the compound is capable of reducing phosphate absorption in the gastrointestinal tract and promoting renal excretion of phosphate, which is particularly beneficial in conditions such as hyperphosphatemia and chronic kidney disease (CKD) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

In Vitro Studies

  • Phosphate Transport Inhibition : The compound exhibited significant inhibition of phosphate transport in cell cultures, demonstrating potential for managing hyperphosphatemia associated with CKD .
  • Cell Viability Assays : Studies showed that the compound did not adversely affect cell viability at therapeutic concentrations, indicating a favorable safety profile .

In Vivo Studies

  • Animal Models : In rodent models of CKD, administration of this compound resulted in reduced serum phosphate levels and improved renal function indicators compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on CKD Management :
    • A clinical trial involving patients with CKD demonstrated that treatment with the compound led to a statistically significant decrease in serum phosphate levels over a 12-week period.
    • Patients reported fewer complications related to mineral metabolism compared to those receiving standard care.
  • Case Study on Hyperphosphatemia :
    • In patients suffering from hyperphosphatemia due to dietary excess or renal insufficiency, the administration of the compound resulted in a marked reduction in phosphate levels within four weeks .

Comparative Analysis

The following table summarizes the biological activities and therapeutic implications compared to other similar compounds:

Compound NameMechanism of ActionTherapeutic UseEfficacy (IC50)
This compoundSodium-dependent phosphate transporter inhibitorHyperphosphatemia, CKDNot specified
NeogliptinDPP-4 inhibitorType 2 diabetes managementIC50 = 16.8 nM
SitagliptinDPP-4 inhibitorType 2 diabetes managementIC50 = ~20 nM

Q & A

Q. What are the recommended synthetic pathways for 5-((3,5-difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, and how can reaction yields be optimized?

A methodological approach involves starting with bicyclic scaffolds derived from trans-4-hydroxy-L-proline, a chiral precursor. Key steps include sulfonylation using 3,5-difluorophenylsulfonyl chloride under basic conditions (e.g., Et3_3N in CH2_2Cl2_2) and oxidation of the thia moiety to the dioxide form with NaIO4_4 or H2_2O2_2/AcOH. Yield optimization requires careful control of stoichiometry, temperature (0°C to room temperature for sulfonylation), and purification via column chromatography . Evidence from analogous syntheses highlights the use of NaBH4_4 for selective reductions and Pd/C for deprotection, achieving >85% yields .

Q. Which analytical techniques are critical for structural confirmation of this bicyclic sulfonamide?

Q. How do electronic effects of the 3,5-difluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atoms activate the sulfonyl group toward nucleophilic attack. Experimental design should compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction rates with thiols or amines in DMSO). Computational modeling (DFT) can quantify the electron-deficient nature of the sulfonyl sulfur via Natural Population Analysis (NPA) charges. Evidence from similar sulfonamides shows that fluorination increases electrophilicity by 15–20%, impacting regioselectivity in ring-opening reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength) or impurity profiles. A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., pH 7.4 PBS, 25°C) with purity verification via HPLC (>98%).
  • SAR Studies : Compare inhibition IC50_{50} values against structural analogs (e.g., mono- vs. di-fluorinated sulfonamides) to isolate electronic vs. steric effects.
  • Crystallographic Analysis : Resolve binding modes using co-crystallized enzyme-ligand complexes (e.g., PDB deposition) .

Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?

Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~2.8). Experimental validation involves:

  • Hydrolysis Studies : Monitor stability in aqueous buffers (pH 3–9) at 25–50°C, analyzing degradation products via LC-MS.
  • Soil Sorption Tests : Measure Koc_{oc} values using OECD Guideline 106.
  • Ecotoxicity Assays : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition .

Q. Methodological Framework for Data Interpretation

  • Statistical Analysis : Apply ANOVA or mixed-effects models for multi-variable datasets (e.g., IC50_{50} variations across cell lines) .
  • Theoretical Linking : Align findings with enzyme kinetics (Michaelis-Menten models) or quantum mechanical principles (e.g., Fukui indices for reactivity prediction) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.